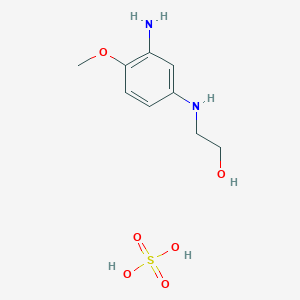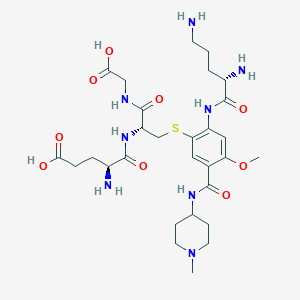
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione, commonly known as OMe-SSR, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a glutathione conjugate of a novel anti-cancer agent, which has been found to have potent cytotoxic activity against a variety of cancer cell lines.
Mecanismo De Acción
The mechanism of action of OMe-SSR is not fully understood, but it is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. OMe-SSR has been found to induce the activation of caspases, which are enzymes that play a key role in the apoptotic process. In addition, OMe-SSR has been found to inhibit the activity of several proteins that are involved in cell cycle regulation and cell survival, including Akt, mTOR, and NF-κB.
Efectos Bioquímicos Y Fisiológicos
OMe-SSR has been found to have several biochemical and physiological effects in cancer cells. One of the key effects of OMe-SSR is the induction of oxidative stress, which leads to the accumulation of reactive oxygen species (ROS) in cancer cells. This, in turn, leads to the activation of several signaling pathways that are involved in the induction of apoptosis. In addition, OMe-SSR has been found to inhibit the activity of several proteins that are involved in the regulation of cell cycle progression, including cyclin D1, cyclin E, and CDK2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OMe-SSR in lab experiments include its potent cytotoxic activity against a variety of cancer cell lines, its ability to induce apoptosis in cancer cells, and its ability to inhibit the activity of several proteins that are involved in cell cycle regulation and cell survival. However, one of the limitations of using OMe-SSR in lab experiments is its potential toxicity to normal cells, which may limit its clinical application.
Direcciones Futuras
There are several future directions for research on OMe-SSR. One of the key areas of research is the identification of the molecular targets of OMe-SSR in cancer cells. This will help to elucidate the mechanism of action of OMe-SSR and may lead to the development of more effective cancer therapies. In addition, future research on OMe-SSR may focus on the development of more potent and selective analogs of OMe-SSR, which may have improved therapeutic efficacy and reduced toxicity to normal cells.
Métodos De Síntesis
The synthesis of OMe-SSR involves the conjugation of a glutathione molecule with a novel anti-cancer agent. The anti-cancer agent is synthesized separately and then coupled with glutathione using standard chemical methods. The resulting compound is purified using high-performance liquid chromatography (HPLC) and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
OMe-SSR has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have reported that OMe-SSR exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, OMe-SSR has been found to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
129596-89-0 |
|---|---|
Nombre del producto |
S-(2-Ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione |
Fórmula molecular |
C29H46N8O9S |
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-[[(2S)-2,5-diaminopentanoyl]amino]-4-methoxy-5-[(1-methylpiperidin-4-yl)carbamoyl]phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H46N8O9S/c1-37-10-7-16(8-11-37)34-26(42)17-12-23(20(13-22(17)46-2)35-27(43)18(31)4-3-9-30)47-15-21(29(45)33-14-25(40)41)36-28(44)19(32)5-6-24(38)39/h12-13,16,18-19,21H,3-11,14-15,30-32H2,1-2H3,(H,33,45)(H,34,42)(H,35,43)(H,36,44)(H,38,39)(H,40,41)/t18-,19-,21-/m0/s1 |
Clave InChI |
MWWPXANGCUTKTQ-ZJOUEHCJSA-N |
SMILES isomérico |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)[C@H](CCCN)N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C(CCCN)N)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
SMILES canónico |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C(CCCN)N)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Otros números CAS |
129596-89-0 |
Sinónimos |
(14C)BMCP BMCP S-(2-ornithylamino-4-methoxy-5-(1'-methyl-4'-piperidylamino)carboxyphenyl)glutathione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)

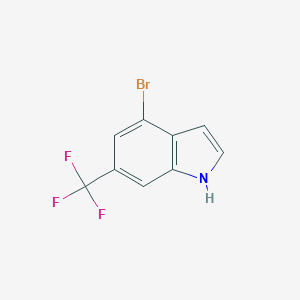

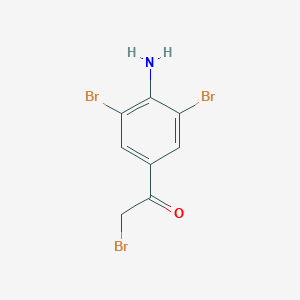
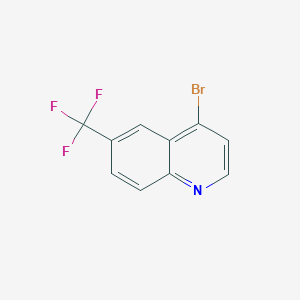
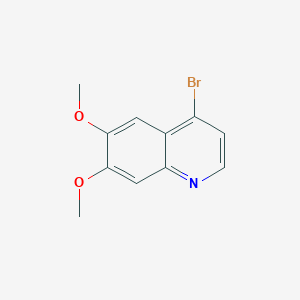
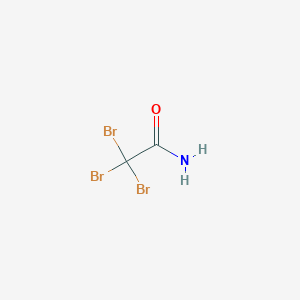
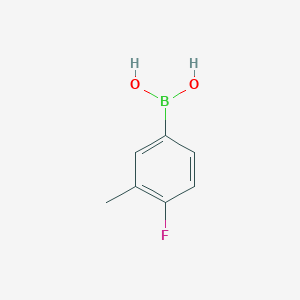
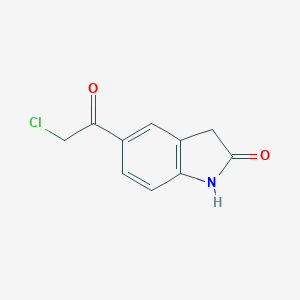
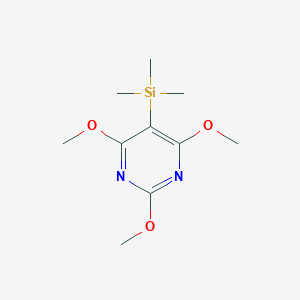
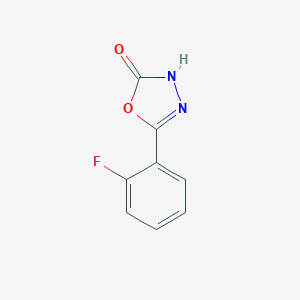
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
